6-Iodonaphthalene-2-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7IO |
|---|---|
Molecular Weight |
282.08 g/mol |
IUPAC Name |
6-iodonaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H7IO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-7H |
InChI Key |
CJUHUWRJXHSBQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)I)C=C1C=O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Iodonaphthalene 2 Carbaldehyde
Direct Functionalization Approaches
Direct functionalization strategies aim to introduce the iodo and carbaldehyde groups onto a naphthalene (B1677914) backbone in a limited number of steps. These methods rely on the inherent reactivity of the naphthalene ring system and the directing effects of the substituents.
Regioselective Formylation Strategies (e.g., Vilsmeier-Haack type reactions)
One potential direct approach involves the formylation of a pre-existing iodonaphthalene. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comorganic-chemistry.orgwikipedia.org This reaction proceeds via an electrophilic aromatic substitution mechanism. cambridge.orgijpcbs.com
For the synthesis of 6-Iodonaphthalene-2-carbaldehyde (B6254911), the logical starting material for this route would be 2-iodonaphthalene (B183038). The success of this reaction hinges on the directing effect of the iodo substituent. Halogens are deactivating yet ortho-, para-directing groups. youtube.comlibretexts.org In the case of 2-iodonaphthalene, the iodo group would direct the incoming electrophile (the Vilsmeier reagent) to the positions ortho (1 and 3) and para (6) to itself. However, the Vilsmeier reagent is sterically demanding, which would likely disfavor substitution at the hindered ortho positions (1 and 3). Consequently, formylation at the para-position (C-6) is a plausible outcome. The deactivating nature of the iodine atom means that forcing conditions might be necessary for the reaction to proceed.
Table 1: Proposed Vilsmeier-Haack Formylation of 2-Iodonaphthalene
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Starting Material | 2-Iodonaphthalene | Precursor with the iodo group at the correct position. |
| Reagents | POCl₃, DMF | Standard reagents for generating the Vilsmeier reagent. chemistrysteps.com |
| Solvent | Dichloromethane or 1,2-dichloroethane | Common inert solvents for Vilsmeier-Haack reactions. cambridge.org |
| Temperature | Elevated (e.g., 50-80 °C) | To overcome the deactivating effect of the iodine substituent. |
| Work-up | Aqueous sodium acetate (B1210297) or sodium hydroxide (B78521) | Hydrolysis of the intermediate iminium salt to the aldehyde. organic-chemistry.org |
| Expected Product | This compound | Based on para-directing effect of the iodo group. |
| Potential Byproducts | Other isomeric naphthaldehydes | Depending on the precise regioselectivity of the reaction. |
Directed Halogenation Techniques for Naphthaldehydes
An alternative direct approach is the regioselective iodination of 2-naphthaldehyde. The aldehyde group is an electron-withdrawing and deactivating group, which directs electrophilic substitution to the meta-position in benzene (B151609) derivatives. libretexts.org In the naphthalene ring system, the deactivating effect is primarily on the ring to which the substituent is attached. Therefore, electrophilic attack is more likely to occur on the unsubstituted ring (at positions 5, 6, 7, or 8).
The most reactive positions on the unsubstituted ring of a 2-substituted naphthalene are typically C-5 and C-8 (alpha positions). However, iodination reactions can be sensitive to the specific reagents and catalysts used. Achieving selective iodination at the C-6 position would likely require a specialized catalytic system, perhaps one involving a directing group strategy where the catalyst complexes with the aldehyde to direct the iodination. Palladium-catalyzed C-H iodination using molecular iodine (I₂) as the oxidant has been shown to be effective for various arenes and heterocycles, though its application to naphthaldehydes for C-6 selective iodination is not well-documented. nih.gov Direct iodination with reagents like iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., iodic acid) could also be attempted, but may lead to a mixture of isomers. prepchem.com
Table 2: Proposed Directed Iodination of 2-Naphthaldehyde
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Starting Material | 2-Naphthaldehyde | Precursor with the carbaldehyde group at the correct position. |
| Reagents | I₂, Oxidizing Agent (e.g., HIO₃, NaIO₄) or Pd catalyst | To generate an electrophilic iodine species or facilitate C-H activation. nih.govorganic-chemistry.org |
| Solvent | Acetic acid, Dichloromethane | Common solvents for electrophilic halogenations. |
| Temperature | Room temperature to mild heating | Dependent on the reactivity of the iodinating system. |
| Expected Product | This compound | If regioselectivity for the C-6 position can be achieved. |
| Major Challenge | Regioselectivity, potential for multiple isomers (e.g., 5-iodo, 8-iodo). | The aldehyde group's directing effect in naphthalenes is complex. |
Multi-Step Synthesis from Precursors
Multi-step syntheses offer greater control over regioselectivity by building the molecule from precursors that already contain some of the required functionality or groups that can be readily converted into them.
Construction via Naphthalene Derivatization
These routes involve the sequential modification of a naphthalene derivative to install the iodo and carbaldehyde groups at the desired 2- and 6-positions.
This strategy involves introducing the iodine atom onto a naphthalene ring that already possesses a group at the C-2 position which is, or can be converted to, an aldehyde. A plausible route can be adapted from the known synthesis of 6-bromo-2-naphthol. orgsyn.org A similar pathway for the iodo-analogue would begin with 2-naphthol (B1666908).
Iodination of 2-Naphthol : The first step would be the selective iodination of 2-naphthol at the 6-position. The hydroxyl group is a strong activating, ortho-, para-director. In 2-naphthol, electrophilic substitution preferentially occurs at the 1-position. stackexchange.com To achieve 6-iodination, a blocking/deblocking strategy or specific reaction conditions would be necessary to overcome the natural reactivity. Alternatively, a less direct method like the Sandmeyer reaction on 6-amino-2-naphthol could be employed.
Protection of the Hydroxyl Group : Assuming 6-iodo-2-naphthol can be obtained, the hydroxyl group would be protected, for instance, by methylation with dimethyl sulfate (B86663) or methyl iodide to yield 6-iodo-2-methoxynaphthalene. youtube.com
Conversion to Aldehyde : The final step would be the introduction of the aldehyde group. This is discussed in the next section.
Given the challenges in the selective synthesis of 6-iodo-2-naphthol, this route, while theoretically possible, presents significant synthetic hurdles.
A more promising multi-step synthesis involves introducing the carbaldehyde group onto a pre-existing 6-iodonaphthalene derivative. This approach offers better regiochemical control. A key intermediate for this route is 6-iodo-2-methoxynaphthalene. While its synthesis is not trivial, it can be envisioned starting from 6-amino-2-methoxynaphthalene (via Sandmeyer reaction) or from 2-methoxynaphthalene (B124790) through a bromination/iodination sequence where regiocontrol is established.
Once 6-iodo-2-methoxynaphthalene is obtained, the carbaldehyde group can be introduced at the C-2 position. However, a more strategic approach would be to start with a precursor like 2-bromo-6-iodonaphthalene (B1505035) or 2-iodo-6-bromonaphthalene. Let's consider a route starting from 2-bromo-6-methoxynaphthalene, which is more readily accessible. A halogen-lithium exchange followed by formylation with DMF is a highly effective method. This has been demonstrated for the synthesis of 6-methoxy-2-naphthaldehyde (B117158) from 2-bromo-6-methoxynaphthalene. prepchem.com
An analogous and highly plausible route to this compound would be:
Start with 6-Bromo-2-naphthol : This compound is commercially available or can be synthesized. orgsyn.org
Protection and Iodination : The hydroxyl group is protected (e.g., as a methoxy (B1213986) or other ether). Then, the bromo group could potentially be converted to an iodo group via a Finkelstein-type reaction or a palladium-catalyzed process, although a more robust method would be to perform a lithium-halogen exchange on the bromo-compound, quench it to form an organometallic species (like a boronic acid), and then perform an iodination.
Formylation via Halogen-Metal Exchange : A more direct and feasible route starts from a dihalogenated naphthalene. For instance, starting with 2-bromo-6-iodonaphthalene, one could selectively perform a lithium-halogen exchange on the more reactive bromine atom, followed by quenching with DMF to install the aldehyde group. The greater reactivity of C-Br bonds over C-I bonds in such exchanges would provide the desired regioselectivity.
Table 3: Proposed Multi-Step Synthesis via Halogen-Metal Exchange
| Step | Reaction | Reagents and Conditions | Intermediate/Product | Rationale/Reference |
|---|---|---|---|---|
| 1 | Synthesis of Precursor | Start with a suitable precursor like 2-bromo-6-iodonaphthalene. | 2-Bromo-6-iodonaphthalene | This precursor allows for selective functionalization. |
| 2 | Halogen-Metal Exchange | n-Butyllithium (n-BuLi), THF, -78 °C | 6-Iodo-2-lithionaphthalene | The C-Br bond is generally more reactive towards lithium-halogen exchange than the C-I bond. |
| 3 | Formylation | N,N-Dimethylformamide (DMF), -78 °C to r.t. | This compound | The organolithium species acts as a nucleophile, attacking DMF to form the aldehyde after work-up. prepchem.com |
| 4 | Work-up | Saturated aqueous NH₄Cl or dilute acid | Final product | To quench the reaction and hydrolyze the intermediate. |
This multi-step approach, particularly the halogen-metal exchange route, appears to be the most viable and controllable strategy for the synthesis of this compound based on established synthetic methodologies for related naphthalene derivatives.
Strategies Utilizing Electrophilic Cyclization
A prominent strategy for constructing substituted naphthalenes involves the electrophilic cyclization of functionalized alkynes. nih.gov This approach, particularly the 6-endo-dig cyclization of arene-containing propargylic alcohols or o-(1-alkynyl)arenecarboxaldehydes, provides a regioselective and efficient route under mild conditions. nih.govfigshare.comnih.gov The reaction is initiated by the attack of an electrophile, such as molecular iodine (I₂), iodine monochloride (ICl), or N-Iodosuccinimide (NIS), on the alkyne moiety. nih.govnih.gov This step generates a cationic intermediate which is then attacked by the appended aromatic ring. nih.gov
The proposed mechanism for this transformation involves an anti-attack of the electrophile and the aromatic ring on the alkyne, leading to a vinyl cationic intermediate. nih.gov Subsequent deprotonation and dehydration (in the case of propargylic alcohol precursors) or tautomerization (for alkynone precursors) rapidly yield the final aromatic naphthalene product. nih.gov This method is advantageous as it tolerates a wide range of functional groups. nih.govnih.gov For the synthesis of an iodinated naphthalene, electrophiles like I₂ and ICl are particularly effective, with ICl often providing higher yields in shorter reaction times. nih.gov
Table 1: Electrophiles in the Cyclization of Arene-Containing Alkynes to form Naphthalenes
| Electrophile | Typical Conditions | Product Type | Reference |
|---|---|---|---|
| I₂ (Iodine) | CH₃CN, NaHCO₃, Room Temp. | Iodonaphthalene | nih.gov |
| ICl (Iodine Monochloride) | CH₃CN or CH₂Cl₂, NaHCO₃, Room Temp. | Iodonaphthalene | nih.gov |
| Br₂ (Bromine) | CH₃CN, NaHCO₃, Room Temp. | Bromonaphthalene | nih.gov |
| NBS (N-Bromosuccinimide) | CH₃CN, Room Temp. | Bromonaphthalene | nih.gov |
| PhSeBr (Phenylselenyl Bromide) | CH₃CN, NaHCO₃, Room Temp. | Phenylselenylnaphthalene | nih.gov |
Conversion from Related Naphthalene Derivatives
The synthesis of this compound can also be achieved by modifying existing naphthalene precursors. This approach relies on the selective introduction of either the iodo or the carbaldehyde group onto a naphthalene ring that already possesses the other substituent.
One potential pathway involves the direct iodination of naphthalene-2-carbaldehyde. Standard electrophilic aromatic substitution methods could be employed, though regioselectivity can be a challenge. Another route is the formylation of a 2-iodonaphthalene derivative.
More complex, multi-step synthetic sequences often begin with readily available naphthalene derivatives like 2-naphthols. mdpi.com For instance, a general strategy involves converting 2-naphthols into 2-aminonaphthalenes via the Bucherer reaction. mdpi.com This amino group can then direct subsequent electrophilic substitution reactions, such as acylation, before being modified or removed. mdpi.com Following the introduction of a suitable functional group at the 1-position (e.g., an acetyl group via the Sugasawa reaction), reduction can yield an amino-alcohol. mdpi.com While this specific sequence leads to other heterocyclic systems, the underlying principle of building complexity on a simple naphthalene starting material is a cornerstone of synthetic organic chemistry. mdpi.com Another innovative, transition-metal-free approach involves the skeletal editing of isoquinolines using a phosphonium (B103445) ylide as a carbon source, which undergoes ring-opening, 6π-electrocyclization, and elimination to furnish substituted naphthalenes. nih.gov
Catalyst Systems and Reaction Conditions in Synthesis
Metal-Catalyzed Synthetic Pathways
Transition metals, particularly palladium, play a significant role in the synthesis of complex aromatic and heterocyclic compounds. clockss.org Metal-catalyzed reactions offer high efficiency and functional group tolerance, often avoiding the need for extensive protecting group strategies. clockss.org In the context of naphthalene synthesis, palladium-catalyzed reactions such as Wacker-type cyclizations of 2-allylphenols are well-documented for creating fused ring systems. clockss.org
While a direct, single-step metal-catalyzed synthesis of this compound is not prominently reported, established palladium-catalyzed cross-coupling reactions are instrumental. For example, a Sonogashira coupling could be used to install an alkyne onto an iodonaphthalene precursor, which could then undergo cyclization. Alternatively, a Negishi or Stille coupling could be employed to build the naphthalene ring system from smaller fragments. The β-arylation of ketones using palladium catalysts and diaryliodonium salts also represents a powerful method for C-C bond formation relevant to such syntheses. youtube.com
Transition-Metal-Free Approaches
While metal catalysis is powerful, the development of transition-metal-free synthetic methods is a significant goal due to considerations of cost, toxicity, and product purity. Many classical and modern reactions achieve this aim.
The electrophilic cyclization of alkynes discussed previously is a prime example of a transition-metal-free pathway to substituted naphthalenes. nih.govnih.gov This method relies on common electrophiles like I₂ or Br₂ and does not require a metal catalyst. nih.gov Another emerging strategy is the synthesis of N-arylated carbazoles through a ladderization of fluorinated oligophenylenes, triggered by an electronic transfer from dimsyl anions in a process that is entirely metal-free. nih.gov Furthermore, the recently developed transmutation of isoquinolines into naphthalenes using phosphonium ylides provides a novel and convenient transition-metal-free protocol for accessing a wide array of substituted naphthalene derivatives. nih.gov These methods highlight the diverse non-metallic strategies available for constructing complex aromatic systems.
Role of Hypervalent Iodine Reagents in Related Iodination Reactions
Hypervalent iodine (HVI) compounds have emerged as highly valuable reagents in modern organic synthesis, acting as environmentally friendly oxidants and halogenating agents. acs.orgnih.gov These compounds, which have an iodine atom in a higher-than-normal oxidation state (typically +3 or +5), exhibit reactivity that often mimics that of transition metals. acs.org Their reactions are frequently discussed in terms of ligand exchange, oxidative addition, and reductive elimination. acs.org
The central iodine atom in a trivalent HVI reagent typically forms a linear three-center-four-electron (3c-4e) bond with its most electronegative ligands. This bond is polarized, long, and weak, making the ligands readily transferable. acs.org In the context of iodination, HVI reagents serve as potent electrophilic iodine sources. Reagents like (diacetoxyiodo)benzene (B116549) (DIB) and PIDA (phenyliodine diacetate) are widely used for various oxidative transformations, including the functionalization of phenols and the halogenation of organic substrates. nih.gov They can facilitate oxidative cyclizations and are key components in the umpolung (reactivity reversal) of halide salts to generate electrophilic halogen species. nih.gov Their stability, low toxicity, and ease of handling make them powerful tools for introducing iodine into aromatic systems like naphthalene, often under mild, metal-free conditions. nih.gov
Reactivity Profiles and Transformational Chemistry of 6 Iodonaphthalene 2 Carbaldehyde
Reactivity of the Aryl Iodide Moiety
The aryl iodide group is a key handle for introducing molecular complexity. The carbon-iodine bond is relatively weak compared to C-Br and C-Cl bonds, making it highly susceptible to oxidative addition by transition metal catalysts, particularly palladium complexes. This high reactivity is the foundation for numerous bond-forming strategies.
The construction of new carbon-carbon bonds is fundamental to organic synthesis, and the aryl iodide of 6-Iodonaphthalene-2-carbaldehyde (B6254911) is an excellent electrophilic partner for such reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. The Suzuki-Miyaura and Sonogashira reactions are among the most widely used and are highly effective for functionalizing the 6-position of the naphthalene (B1677914) core.
The Suzuki-Miyaura reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org The reaction cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the boronate species and subsequent reductive elimination to form the new biaryl or vinyl-aryl bond. nih.govyonedalabs.com The aldehyde group is generally tolerant of these conditions.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the C-C bond formation. |
| Ligand | PPh₃, SPhos, XPhos, NHCs | Stabilizes the Pd catalyst and modulates its reactivity. wikipedia.org |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation. |
| Solvent | Toluene, Dioxane, DMF, THF/H₂O | Solubilizes reactants and facilitates the reaction. |
| Boron Reagent | Arylboronic acids, Vinylboronic acids | Provides the carbon nucleophile. |
The Sonogashira coupling provides a direct route to arylalkynes by coupling the aryl iodide with a terminal alkyne. researchgate.netmdpi.com The classic protocol uses a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base (which also often serves as the solvent). organic-chemistry.org Copper-free variations have also been developed to avoid the homocoupling of alkynes, a common side reaction. organic-chemistry.org This reaction is instrumental in creating extended π-conjugated systems. researchgate.net
Table 2: Typical Conditions for Sonogashira Coupling of Aryl Iodides
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | The primary catalyst for the cross-coupling cycle. |
| Copper Co-catalyst | CuI | Facilitates the formation of a copper acetylide for transmetalation. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as a base and often as the solvent. |
| Solvent | THF, DMF (if base is not the solvent) | Solubilizes reactants. |
| Alkyne | Phenylacetylene, Propyne, Trimethylsilylacetylene | The source of the sp-hybridized carbon nucleophile. |
The aryl iodide functionality can serve as a linchpin in the synthesis of polycyclic systems through annulation and cyclization strategies. rsc.orgnih.gov A common approach involves a tandem reaction sequence where the C-I bond is first functionalized via a cross-coupling reaction to introduce a tethered reactive group. For example, a Sonogashira coupling can install an alkyne, which can then undergo an intramolecular electrophilic cyclization onto an adjacent position or onto the aldehyde itself under specific conditions. nih.gov Such reactions can be triggered by various electrophiles (e.g., I₂, Br₂) to build complex heterocyclic or carbocyclic frameworks fused to the naphthalene scaffold. nih.gov
While less common, the aryl iodide can be involved in transformations that generate carbene-like reactivity. The oxidative addition of a low-valent metal (e.g., Pd, Cu) to the C-I bond forms an organometallic species. Under certain conditions, this intermediate can react in a manner analogous to a carbene, for instance, by participating in cyclopropanation or C-H insertion reactions. More directly, modern methods have shown that aldehydes themselves can be converted into carbene precursors, which then undergo reactions catalyzed by various metals. chemistryworld.comnih.gov This approach, while not directly activating the iodine, represents a pathway to carbene chemistry starting from an aldehyde-containing molecule like this compound. nih.gov
The formation of carbon-heteroatom bonds is another cornerstone of modern synthetic chemistry, crucial for accessing a wide range of pharmaceuticals and materials. nih.govnih.govresearchgate.net The aryl iodide in this compound is an ideal substrate for palladium-catalyzed reactions like the Buchwald-Hartwig amination (C-N bond formation), as well as analogous couplings to form aryl ethers (C-O) and aryl thioethers (C-S). These reactions generally follow a catalytic cycle similar to the Suzuki-Miyaura coupling, involving oxidative addition, coordination of the heteroatom nucleophile, and reductive elimination.
Carbon-Carbon Bond Formation Reactions
Tandem and Cascade Reactions Involving Both Functional Groups
While specific examples for this compound are not prevalent in the literature, its structure allows for the design of tandem or cascade reactions where both the iodo and aldehyde groups participate sequentially in a single synthetic operation. For instance, a reaction sequence could involve a cross-coupling reaction at the iodo-position followed by an intramolecular reaction involving the aldehyde group.
Chemo- and Regioselectivity in Dual-Functionalized Naphthalene Systems
The presence of two distinct reactive sites on the naphthalene ring brings the concepts of chemo- and regioselectivity to the forefront.
Chemoselectivity: In reactions where reagents could potentially react with either the aldehyde or the carbon-iodine bond, the choice of reagents and reaction conditions is crucial to direct the outcome. For example, a soft nucleophile in a palladium-catalyzed reaction would likely favor reaction at the iodo-position, while a hard nucleophile would preferentially attack the aldehyde carbonyl.
Regioselectivity: In reactions involving the naphthalene ring itself, such as electrophilic aromatic substitution, the directing effects of the existing substituents would govern the position of the incoming group. The aldehyde is a deactivating, meta-directing group, while the iodo group is a deactivating, ortho-, para-directing group. Their combined influence on the electron density of the naphthalene ring would determine the regiochemical outcome of such reactions.
Ortho/Peri Effects in Naphthalene Reactivity
Naphthalene and its derivatives are known to exhibit peri-interactions, which are steric and electronic interactions between substituents at the 1- and 8-positions. While this compound does not have substituents in the peri-positions, the general principles of steric hindrance and electronic effects across the naphthalene core are relevant. For example, the steric environment around the 2-position aldehyde and the 6-position iodo group will influence the approach of reagents and the stability of transition states, thereby affecting reaction rates and product distributions. The electronic communication across the naphthalene π-system also means that the electronic properties of one substituent can influence the reactivity of the other, even at a distance.
Advanced Synthetic Applications and Building Block Utility
Role in Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) is a strategy that aims to generate collections of structurally diverse small molecules from a common starting material, enabling the exploration of new areas of chemical space. 6-Iodonaphthalene-2-carbaldehyde (B6254911) is an ideal starting point for such endeavors due to the orthogonal reactivity of its aldehyde and iodo groups.
The generation of novel polycyclic frameworks is a cornerstone of DOS, aiming to create rigid and three-dimensional structures often found in natural products. The iodonaphthalene carbaldehyde scaffold is exceptionally well-suited for this purpose. While direct studies on the 6-iodo isomer are not extensively documented, research on the closely related 8-iodonaphthalene-1-carbaldehyde demonstrates the potential of this structural motif. nih.gov By converting the aldehyde to an imine, a variety of transformations can be initiated, leading to an assorted library of polycyclic carbo- and heterocycles. nih.gov
A general strategy involves an initial reaction at the aldehyde, followed by an intramolecular cyclization that utilizes the iodine atom as a coupling handle. For instance, the aldehyde can undergo condensation with a suitable partner, and the resulting intermediate can then be subjected to an intramolecular Heck or Sonogashira reaction, where the iodine atom facilitates the formation of a new ring fused to the naphthalene (B1677914) core. This approach allows for the rapid construction of complex and often unprecedented molecular skeletons. nih.govnih.gov The iron(III)-catalyzed carbonyl-olefin metathesis reaction represents another powerful strategy for synthesizing polycyclic aromatic compounds from aryl aldehydes, offering a pathway to electronically and sterically diverse structures. nih.gov
A key aspect of DOS is the ability to introduce a wide range of substituents onto a core scaffold. The iodo-group at the 6-position of the naphthalene ring is a key enabler for achieving diverse substitution patterns through palladium-catalyzed cross-coupling reactions. This allows for the systematic modification of the electronic and steric properties of the molecule. The reactivity of aryl halides in these couplings generally follows the trend I > Br > Cl, making the iodo-substituent highly reactive and versatile.
Key cross-coupling reactions applicable to this compound include:
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester), forming a new carbon-carbon bond. It is highly tolerant of various functional groups, including the aldehyde present in the molecule. rsc.orgnih.gov This method is ideal for introducing new aryl or vinyl substituents.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. nih.govnih.gov It is a powerful tool for introducing alkynyl moieties, which can serve as linear extensions or be further elaborated into more complex structures. nih.govnih.gov
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with an amine. acs.orgyoutube.comresearchgate.net It provides direct access to a wide range of arylamine derivatives, which are prevalent in pharmaceuticals and functional materials. acs.orgyoutube.comresearchgate.net
These reactions can be performed selectively, allowing for a modular and systematic approach to building a library of compounds with diverse substitution patterns around the naphthalene core. The choice of reaction and coupling partner directly influences the final structure, providing a powerful tool for tuning molecular properties. exlibrisgroup.comresearchgate.net
Table 1: Key Palladium-Catalyzed Cross-Coupling Reactions for this compound
| Reaction Name | Coupling Partner | Bond Formed | Key Features |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂ or Ar-B(OR)₂ | C-C | High functional group tolerance, versatile for C-C bond formation. rsc.orgnih.gov |
| Sonogashira Coupling | R-C≡CH | C-C (alkynyl) | Introduces linear alkynyl groups, useful for extending conjugation. nih.govnih.gov |
| Buchwald-Hartwig Amination | R₂NH | C-N | Direct formation of aryl amines, important in medicinal chemistry. acs.orgyoutube.comresearchgate.net |
Precursor for Complex Molecular Architectures
Beyond its use in generating libraries of diverse compounds, this compound serves as a valuable starting material for the targeted synthesis of complex and biologically relevant molecules.
The naphthalene core is a common motif in many natural products and biologically active compounds. nih.gov Synthetic analogues are often created to improve potency, selectivity, or pharmacokinetic properties. Functionalized naphthalenes are crucial building blocks in this process. For example, naphthalene-chalcone hybrids have been synthesized and evaluated for their antimicrobial and anticancer activities. youtube.com The synthesis often involves building upon a substituted naphthalene scaffold, where functional groups like aldehydes and halogens are used to append other molecular fragments. youtube.com Similarly, naphthalene-1,4-dione analogues have been developed as potential anticancer agents by targeting cancer cell metabolism. acs.org The synthesis of these analogues often involves nucleophilic substitution or cross-coupling reactions on a functionalized naphthalene starting material. acs.org The dual functionality of this compound makes it an excellent candidate for such multi-step syntheses, allowing for the introduction of various side chains and heterocyclic systems found in complex natural product analogues. nih.govresearchgate.net
The rigid, polycyclic nature of the naphthalene system makes it an attractive building block for the construction of steroidal frameworks, particularly those containing heteroatoms. A concise, four-step synthesis of 14-aza-12-oxasteroids has been developed starting from 2-naphthol (B1666908) analogues. rsc.org The key steps involved the conversion of a naphthol to a naphthylamine, followed by functionalization and a final one-pot cyclization to form the tetracyclic steroidal system. rsc.org While this specific example starts from a naphthol, a molecule like this compound could be readily converted into the necessary precursors. For instance, the aldehyde could be reductively aminated, and the iodine could be transformed into a hydroxyl group, providing a pathway into similar synthetic routes for creating novel, naphthalene-based steroidal structures.
Integration into Functional Materials and Systems
The unique electronic and photophysical properties of the naphthalene ring system make it a desirable component in a variety of functional materials. Naphthalene derivatives are known for their fluorescence, making them useful as probes and in sensing applications. The extended π-system of the naphthalene core, which can be further modulated through substitutions at the 6-position via the iodo group, allows for the tuning of absorption and emission properties.
The ability to construct larger, conjugated systems from this compound through reactions like Sonogashira and Suzuki couplings makes it a valuable precursor for organic semiconductors. These materials are of interest for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Furthermore, the naphthalene scaffold is a key building block for supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures. nih.govnih.gov The directional interactions and defined geometry provided by the naphthalene core can be exploited to create complex host-guest systems and functional nanomaterials. nih.gov
Methodological Advancements and Reagent Development
Beyond its direct incorporation into functional materials, this compound can also play a role in the development of new synthetic methodologies and reagents.
The development of new ligands is crucial for advancing the field of catalysis. Ligands play a key role in controlling the reactivity and selectivity of metal catalysts. The bifunctional nature of this compound makes it an attractive starting material for the synthesis of novel bidentate ligands.
The aldehyde group can be converted into a variety of coordinating moieties, such as imines, oximes, or hydrazones. The iodo-group can be transformed into other donor groups, for example, by introducing phosphine (B1218219) or amine functionalities via cross-coupling reactions. This allows for the creation of ligands with a "pincer" architecture, which are known to form highly stable and reactive metal complexes. The rigid naphthalene backbone can provide a well-defined geometry, which is often beneficial for achieving high selectivity in catalytic reactions.
The development of efficient and enantioselective catalytic systems is a major goal in modern organic synthesis. Chiral ligands, which are non-superimposable on their mirror images, are essential for enantioselective catalysis.
Starting from this compound, it is conceivable to synthesize chiral ligands by reacting the aldehyde with a chiral amine to form a chiral imine. This chiral imine could then be used as a ligand in a variety of metal-catalyzed reactions. The steric and electronic properties of the ligand could be further tuned by modifying the iodo-substituent. Such ligands could find applications in asymmetric synthesis, for example, in the production of enantiomerically pure pharmaceuticals.
While the direct use of this compound in established catalytic systems is not yet widespread, its potential as a precursor for tailored ligands highlights its importance in the ongoing quest for more efficient and selective catalysts.
Theoretical and Mechanistic Investigations
Computational Studies on Reactivity and Selectivity (e.g., DFT calculations)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules, offering predictions of reactivity and selectivity. researchgate.netarxiv.org While specific DFT studies on 6-Iodonaphthalene-2-carbaldehyde (B6254911) are not extensively documented in public literature, the principles of DFT application to naphthalene (B1677914) derivatives and other organic molecules provide a clear framework for how such an analysis would proceed. researchgate.netnih.gov
DFT calculations, such as those using the B3LYP functional with a 6-31(d,p) basis set, can determine the optimized geometry, total energies, and electronic states of naphthalene-based molecules. researchgate.net These calculations help in understanding the distribution of electron density and identifying sites susceptible to nucleophilic or electrophilic attack. For instance, the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict the molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net
In the case of this compound, DFT would be employed to:
Analyze Conformational Stability: Identify the most stable conformers and the energy barriers between them. eurjchem.com
Predict Spectroscopic Properties: Calculate vibrational frequencies (IR and Raman spectra) to compare with experimental data and confirm structural assignments. eurjchem.comscirp.org
Map Electrostatic Potential: Visualize the electron-rich and electron-poor regions of the molecule, highlighting the reactivity of the aldehyde group and the influence of the iodine substituent on the naphthalene ring.
Computational models can also simulate the interaction of the molecule with other reagents, providing insight into reaction pathways and transition states, which is crucial for predicting the selectivity of a reaction. nih.gov
Table 1: Representative DFT Calculation Parameters for Aromatic Molecules This table is illustrative and based on typical methods used for similar molecules.
| Parameter | Description | Typical Value/Method | Reference |
|---|---|---|---|
| Method | The primary computational approach. | Density Functional Theory (DFT) | researchgate.net |
| Functional | The approximation used for the exchange-correlation energy. | B3LYP, M06-2x, wB97xD | researchgate.netnih.gov |
| Basis Set | The set of functions used to build the molecular orbitals. | 6-311++G**, 6-31G(d,p) | researchgate.netnih.gov |
| Software | The program used to perform the calculations. | Gaussian 16, GAUSSIAN 03 | nih.govscirp.org |
Reaction Mechanism Elucidation for Key Transformations
Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. For an aldehyde like this compound, several key transformations are possible. One such reaction is the Cannizzaro reaction, which aldehydes without α-hydrogens can undergo in the presence of a strong base.
The mechanism of the Cannizzaro reaction has been studied using DFT, providing insights that would be applicable to this compound. eurjchem.com The key steps typically involve:
Nucleophilic Attack: A hydroxide (B78521) ion attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.
Hydride Transfer: This intermediate then acts as a hydride donor, transferring a hydride ion to the carbonyl carbon of a second aldehyde molecule. This is often the rate-determining step.
Proton Exchange: A final proton exchange between the resulting carboxylate and alkoxide ions yields the final products: a carboxylic acid and an alcohol.
Elucidating such mechanisms is vital for optimizing reaction conditions (e.g., temperature, concentration, catalyst) to maximize the yield of desired products and minimize side reactions.
Stereochemical Control in Asymmetric Syntheses
Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a critical factor in modern chemistry, particularly in the synthesis of bioactive compounds. rijournals.comresearchgate.net Asymmetric synthesis aims to produce a specific stereoisomer, which often requires sophisticated strategies for stereochemical control. researchgate.net
For this compound, the aldehyde group is a prime target for asymmetric reactions, such as nucleophilic additions, to create a chiral center. Achieving high stereoselectivity in these reactions is a significant challenge. rijournals.com Strategies to control stereochemistry include:
Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the approach of a reagent to one face of the molecule, after which the auxiliary is removed. researchgate.net
Chiral Catalysts: A small amount of a chiral catalyst, such as a chiral phosphoric acid or a metal complex with chiral ligands, can generate large quantities of an enantiomerically enriched product. researchgate.netnih.gov
Substrate Control: Existing chiral centers within the molecule can influence the stereochemical outcome of subsequent reactions.
A notable example of advanced stereochemical control is the additive-controlled stereodivergent iodocyclization, where the same chiral catalyst can produce either of two different stereoisomers (α- or β-nucleosides) simply by changing the additive (e.g., NaI or PPh3S). nih.gov This level of control demonstrates the sophistication of modern asymmetric synthesis. Although not applied directly to this compound in the reviewed literature, such principles could be adapted to control the stereochemistry of products derived from it. nih.govrsc.org
Table 2: Strategies for Stereochemical Control in Synthesis
| Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Chiral Auxiliary | A removable chiral group that directs the stereochemical course of a reaction. | Use of a chiral butyrolactone template to control C-methylation. | researchgate.net |
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer. | Chiral phosphoric acid catalyzed iodocyclization. | nih.gov |
| Organocatalysis | The use of small, metal-free organic molecules as chiral catalysts. | Diphenylethylenediamine (DPEN) catalysts for warfarin (B611796) synthesis. | researchgate.net |
Future Research Directions
Development of Novel and Efficient Synthetic Routes
The synthesis of polysubstituted naphthalenes can be a challenging endeavor, often requiring multi-step sequences with issues regarding regioselectivity. nih.govnih.gov While classical methods for analogous compounds like 6-methoxy-2-naphthaldehyde (B117158) involve the bromination of a precursor followed by formylation, these routes can be lengthy and may use hazardous reagents. patsnap.comgoogle.com Future research should target the development of more direct and atom-economical synthetic pathways.
Potential areas of exploration include:
Late-Stage C-H Functionalization: Direct C-H iodination or formylation of readily available naphthalene (B1677914) precursors would represent a significant improvement over traditional methods. Investigating regioselective C-H activation at the C6 and C2 positions is a key challenge that, if overcome, could drastically shorten synthetic sequences.
Annulation and Cyclization Strategies: Research into novel annulation reactions, such as the triflic acid-catalyzed reaction of α-aryl carbonyls with arylalkynes, could provide new entries to the naphthalene core. researchgate.net Similarly, exploring electrophilic cyclization of specifically designed arene-containing propargylic alcohols or related species could yield the desired substitution pattern under mild conditions. nih.gov
Skeletal Editing: An innovative approach involves the "transmutation" of atoms within an existing ring system. For instance, methods for converting isoquinolines into naphthalenes by swapping a nitrogen atom for a carbon atom could be adapted to produce highly substituted naphthalenes in a single step. nih.gov This represents a frontier in synthetic chemistry that could provide unprecedented access to complex derivatives.
Exploration of Undiscovered Reactivity Modes and Transformations
The reactivity of 6-iodonaphthalene-2-carbaldehyde (B6254911) is dictated by its two distinct functional groups: the carbon-iodine bond and the carbaldehyde. The C-I bond is the weakest among the carbon-halogen bonds, making it highly susceptible to a variety of transformations, particularly metal-catalyzed cross-coupling reactions. savemyexams.com The aldehyde group is a classic electrophile, ready to participate in condensation and addition reactions. Future work should focus on leveraging this dual reactivity in novel ways.
Key research directions include:
Advanced Cross-Coupling Reactions: While standard palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira are applicable, future studies should explore more complex or less common couplings. york.ac.uk This could involve hydrocarbonylative cross-coupling or reactions that utilize vinylcarbene precursors to build intricate molecular frameworks. escholarship.orgrsc.org Investigating the use of other transition metals (e.g., nickel, copper) could also unveil new reactivity and selectivity.
Tandem and Domino Reactions: A significant area for future exploration is the development of tandem reactions that engage both functional groups in a single, efficient operation. One could envision a sequence where a cross-coupling reaction at the C-I bond is immediately followed by an intramolecular cyclization involving the aldehyde, leading to complex polycyclic aromatic systems.
Asymmetric Catalysis: The aldehyde group is a prime handle for asymmetric synthesis. Future research could focus on developing enantioselective additions to the carbonyl (e.g., asymmetric allylations or aldol (B89426) reactions) to introduce new stereocenters, thereby accessing chiral naphthalene derivatives of potential pharmaceutical interest.
Photoredox and Electrocatalysis: Modern synthetic methods utilizing photoredox or electrocatalysis could unlock novel transformations. For example, photoinduced reactions involving ligated boryl radicals could mediate new types of C-C bond formations at the C-I position under exceptionally mild conditions. acs.org
Expansion into New Chemical Space through Diversification
Functionalized naphthalene derivatives are crucial substructures in many fields, including pharmaceuticals, materials science, and dyes. lifechemicals.com this compound is an ideal scaffold for creating libraries of diverse compounds due to its orthogonal reactive sites.
Future diversification strategies should focus on:
Sequential Functionalization: A systematic approach would involve first reacting the more labile iodo group through various cross-coupling reactions to install a diverse set of substituents (aryl, alkyl, alkynyl, etc.). The aldehyde group in each of these new derivatives can then be further modified through reactions like reductive amination, Wittig olefination, or condensation with active methylene (B1212753) compounds. This strategy allows for the rapid generation of a large matrix of structurally distinct molecules.
Synthesis of Macrocycles and Polymers: The bifunctional nature of the molecule makes it an attractive monomer for polymerization or a key component in the synthesis of macrocycles. For example, a Sonogashira coupling followed by a reaction that engages the aldehyde could lead to novel conjugated polymers with interesting photophysical properties.
Development of Bioorganometallic Complexes: The naphthalene ring can coordinate to transition metals like rhenium and technetium to form sandwich complexes. nih.gov Future work could explore the synthesis of such complexes from derivatives of this compound, potentially leading to new imaging agents or therapeutic compounds where the aldehyde provides a further point for bioconjugation.
Sustainable and Green Chemistry Approaches in Synthesis
Aligning the synthesis and modification of this compound with the principles of green chemistry is essential for modern chemical research. This involves minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.
Future research in this area should prioritize:
Catalytic over Stoichiometric Reagents: Efforts should be made to replace stoichiometric reagents (e.g., in reductions or oxidations) with catalytic alternatives to reduce waste and improve atom economy.
Use of Greener Solvents: Many classical organic reactions rely on volatile or toxic solvents. A key goal is to adapt synthetic procedures for this compound to be performed in more benign media, such as water, supercritical fluids, or bio-based solvents. Hydrothermal synthesis, for example, has been shown to be a quantitative and clean method for producing other naphthalene derivatives without organic solvents or catalysts. rsc.org
Energy Efficiency: Investigating alternative energy sources like microwave irradiation or mechanochemistry (ball-milling) can often reduce reaction times, lower energy consumption, and in some cases, provide access to different reaction pathways compared to conventional heating.
Flow Chemistry: Transitioning key synthetic steps from batch processing to continuous flow systems can offer superior control over reaction parameters, improve safety, and facilitate easier scale-up, all of which contribute to a more sustainable process.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Iodonaphthalene-2-carbaldehyde, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via iodination of naphthalene derivatives. For example, direct electrophilic substitution on 2-naphthalenecarbaldehyde using iodine monochloride (ICl) in acetic acid at 60–80°C yields the iodinated product. Key intermediates are characterized via -NMR (to confirm aldehyde proton at ~10 ppm) and -NMR (to identify iodine-substituted carbons, which show deshielding). Mass spectrometry (HRMS) confirms molecular ion peaks matching the expected m/z ratio .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction is employed, with data collected at low temperatures (e.g., 100 K) to minimize thermal motion. SHELXL (part of the SHELX suite) is widely used for refinement due to its robustness in handling heavy atoms like iodine. Key metrics include R-factors (<5% for high-quality data) and Hirshfeld surface analysis to validate intermolecular interactions .
Q. What spectroscopic techniques are critical for distinguishing this compound from its structural analogs?
- Methodology : IR spectroscopy identifies the aldehyde C=O stretch (~1700 cm). UV-Vis spectroscopy differentiates conjugation patterns (e.g., λ shifts due to iodine’s inductive effects). -NMR (though less common) can confirm iodine’s electronic environment, with chemical shifts typically between -100 to -200 ppm for aryl iodides .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound in cross-coupling reactions?
- Methodology : Discrepancies often arise from solvent effects or catalyst-substrate interactions not modeled in simulations. For example, DFT calculations may predict iodobenzene-like reactivity, but experimental yields in Suzuki-Miyaura couplings could be lower due to steric hindrance from the aldehyde group. To reconcile, perform kinetic studies (e.g., variable-temperature NMR) and refine computational models with explicit solvent molecules (e.g., using Gaussian or ORCA software) .
Q. What strategies optimize the regioselective functionalization of this compound without compromising the aldehyde group?
- Methodology : Protect the aldehyde as an acetal prior to reactions (e.g., using ethylene glycol and p-TsOH). Post-functionalization, deprotection with aqueous HCl regenerates the aldehyde. For Pd-catalyzed reactions, employ mild bases (e.g., KCO) and low temperatures (0–25°C) to minimize side reactions. Monitor progress via TLC with UV-active spots or in situ IR .
Q. How should researchers address inconsistent toxicity profiles reported for halogenated naphthalene derivatives in biological studies?
- Methodology : Contradictions may stem from assay variability (e.g., cell line sensitivity) or impurities in compound batches. Standardize assays using OECD guidelines (e.g., MTT assays for cytotoxicity) and validate purity via HPLC (>98%). Compare results against structurally similar compounds (e.g., 6-bromo-2-naphthalenecarbaldehyde) to isolate iodine-specific effects .
Q. What advanced data analysis techniques are recommended for interpreting complex reaction mechanisms involving this compound?
- Methodology : Use kinetic isotope effects (KIEs) to probe transition states in C-I bond activation. For example, deuterium labeling at the aldehyde position can reveal hydrogen-bonding interactions. Pair with high-level DFT calculations (e.g., M06-2X/def2-TZVP) to map potential energy surfaces. Statistical tools like principal component analysis (PCA) may identify outliers in large datasets .
Data Presentation and Literature Integration
Q. How should researchers present crystallographic data for this compound in publications to ensure reproducibility?
- Guidelines : Include CIF files with deposition numbers (e.g., CCDC entries). Tabulate bond lengths (C-I: ~2.09 Å), angles, and torsion angles. Use ORTEP diagrams with 50% probability ellipsoids. Reference SHELX refinement parameters (e.g., R, wR) and check for PLATON alerts .
Q. What frameworks support the integration of existing literature on halogenated naphthalenes into novel research hypotheses?
- Methodology : Conduct systematic reviews using tools like SciFinder or Reaxys. Focus on "research gaps" identified in comparative tables (e.g., absence of mechanistic studies on iodine vs. bromine substituents). Use citation mapping (VOSviewer) to visualize trends and propose hypotheses (e.g., iodine’s role in enhancing photostability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
